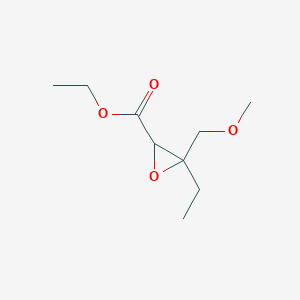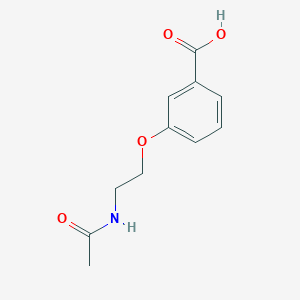![molecular formula C9H13BrO4 B15306564 1-Bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B15306564.png)
1-Bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C9H13BrO4. It is a brominated cyclopropane derivative, featuring a tert-butoxycarbonyl (Boc) protecting group on the carboxylic acid moiety. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid typically involves the bromination of a cyclopropane precursor. One common method includes the reaction of cyclopropane-1-carboxylic acid with bromine in the presence of a suitable solvent and catalyst. The tert-butoxycarbonyl group is introduced via a reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-efficiency.
化学反応の分析
Types of Reactions
1-Bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding cyclopropane derivative.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Major Products Formed
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Reduction: Cyclopropane-1-carboxylic acid.
Deprotection: Cyclopropane-1-carboxylic acid.
科学的研究の応用
1-Bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the synthesis of bioactive compounds.
Material Science: Used in the preparation of functionalized materials with specific properties.
作用機序
The mechanism of action for 1-Bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid in chemical reactions typically involves the activation of the bromine atom, making it susceptible to nucleophilic attack. The tert-butoxycarbonyl group serves as a protecting group, preventing unwanted reactions at the carboxylic acid site until it is selectively removed.
類似化合物との比較
Similar Compounds
2-Bromo-2-methylpropane: Similar in having a bromine atom attached to a tertiary carbon.
Cyclopropane-1-carboxylic acid: Lacks the bromine and tert-butoxycarbonyl groups.
Ethyl 2-[(tert-butoxy)carbonyl]amino]cyclopropane-1-carboxylate: Similar structure but with an amino group instead of bromine.
Uniqueness
1-Bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid is unique due to the combination of a bromine atom and a tert-butoxycarbonyl-protected carboxylic acid on a cyclopropane ring. This combination provides specific reactivity and protection features that are valuable in synthetic chemistry.
特性
分子式 |
C9H13BrO4 |
|---|---|
分子量 |
265.10 g/mol |
IUPAC名 |
1-bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H13BrO4/c1-8(2,3)14-6(11)5-4-9(5,10)7(12)13/h5H,4H2,1-3H3,(H,12,13) |
InChIキー |
YPSRJSMXASNKGP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1CC1(C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B15306481.png)
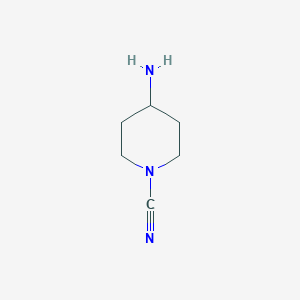
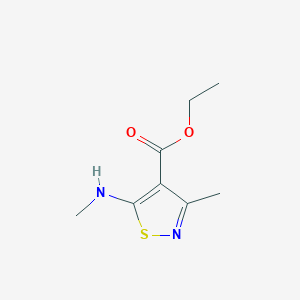

![3-(dimethylphosphoryl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B15306513.png)
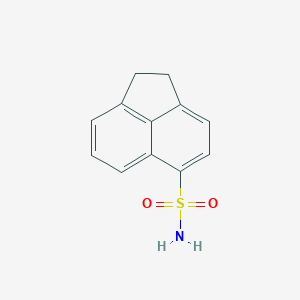
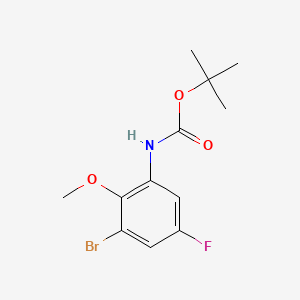
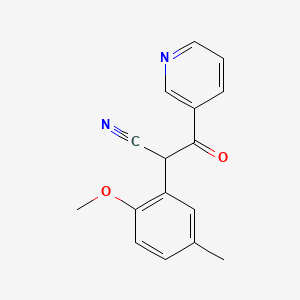


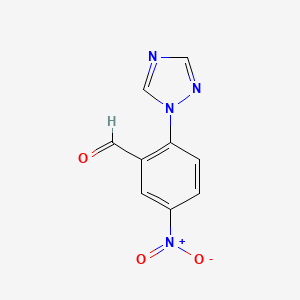
![4-Fluoro-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B15306555.png)
